molecular formula C13H24N2O2 B5399101 N-cycloheptyl-2-(4-morpholinyl)acetamide

N-cycloheptyl-2-(4-morpholinyl)acetamide

Katalognummer B5399101
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: VXFTUZSNADRBCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cycloheptyl-2-(4-morpholinyl)acetamide, also known as GW791343X, is a selective and potent antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which is involved in inflammation, pain, and immune responses. GW791343X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.

Wirkmechanismus

N-cycloheptyl-2-(4-morpholinyl)acetamide acts as a competitive antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP (adenosine triphosphate). The P2X7 receptor activation leads to the influx of Ca2+ and Na+ ions and the efflux of K+ ions, which triggers various downstream signaling pathways, including the NLRP3 inflammasome activation and the production of pro-inflammatory cytokines. N-cycloheptyl-2-(4-morpholinyl)acetamide binds to the ATP-binding site of the P2X7 receptor and prevents the ATP binding and subsequent channel opening, thus blocking the downstream signaling cascades.
Biochemical and Physiological Effects:
N-cycloheptyl-2-(4-morpholinyl)acetamide has been shown to have various biochemical and physiological effects, depending on the disease context and the experimental conditions. For example, in cancer cells, N-cycloheptyl-2-(4-morpholinyl)acetamide has been found to induce apoptosis, inhibit cell cycle progression, and reduce the migration and invasion of cancer cells. In neurodegenerative disorders, N-cycloheptyl-2-(4-morpholinyl)acetamide has been demonstrated to reduce the release of pro-inflammatory cytokines, prevent the activation of microglia and astrocytes, and enhance the survival and differentiation of neurons. In autoimmune diseases, N-cycloheptyl-2-(4-morpholinyl)acetamide has been shown to suppress the proliferation and activation of T cells, reduce the production of pro-inflammatory cytokines, and inhibit the development of autoimmune responses.

Vorteile Und Einschränkungen Für Laborexperimente

N-cycloheptyl-2-(4-morpholinyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for the P2X7 receptor, its well-established synthesis method, and its availability from commercial sources. However, N-cycloheptyl-2-(4-morpholinyl)acetamide also has some limitations, such as its potential off-target effects on other P2X receptors or non-purinergic receptors, its poor solubility in aqueous solutions, and its potential toxicity or cytotoxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on N-cycloheptyl-2-(4-morpholinyl)acetamide and the P2X7 receptor. First, more studies are needed to elucidate the precise mechanisms of action of N-cycloheptyl-2-(4-morpholinyl)acetamide and its downstream signaling pathways in different disease contexts. Second, more efforts should be made to optimize the pharmacokinetic and pharmacodynamic properties of N-cycloheptyl-2-(4-morpholinyl)acetamide, such as its solubility, stability, and bioavailability, for its potential clinical applications. Third, more studies are needed to investigate the potential synergy or combination of N-cycloheptyl-2-(4-morpholinyl)acetamide with other drugs or therapies for enhanced therapeutic efficacy. Fourth, more studies should be conducted to explore the potential diagnostic or prognostic value of the P2X7 receptor and its ligands, including N-cycloheptyl-2-(4-morpholinyl)acetamide, in various diseases. Finally, more studies are needed to evaluate the safety and toxicity profiles of N-cycloheptyl-2-(4-morpholinyl)acetamide and its potential long-term effects on human health.

Synthesemethoden

The synthesis of N-cycloheptyl-2-(4-morpholinyl)acetamide involves the reaction of 2-(4-morpholinyl)acetic acid with cycloheptylamine in the presence of a coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a catalyst, such as DMAP (4-dimethylaminopyridine). The resulting N-cycloheptyl-2-(4-morpholinyl)acetamide can be purified by recrystallization or chromatography.

Wissenschaftliche Forschungsanwendungen

N-cycloheptyl-2-(4-morpholinyl)acetamide has been widely used in scientific research to investigate the role of P2X7 receptor in various diseases. For example, in cancer research, N-cycloheptyl-2-(4-morpholinyl)acetamide has been shown to inhibit the growth and metastasis of breast cancer cells by blocking the P2X7 receptor-mediated signaling pathway. In neurodegenerative disorder research, N-cycloheptyl-2-(4-morpholinyl)acetamide has been found to protect neurons from inflammation-induced damage by inhibiting the activation of microglia and astrocytes via P2X7 receptor blockade. In autoimmune disease research, N-cycloheptyl-2-(4-morpholinyl)acetamide has been demonstrated to suppress the production of pro-inflammatory cytokines and the activation of T cells by blocking the P2X7 receptor.

Eigenschaften

IUPAC Name

N-cycloheptyl-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c16-13(11-15-7-9-17-10-8-15)14-12-5-3-1-2-4-6-12/h12H,1-11H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFTUZSNADRBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.